4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine
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Overview
Description
4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, a morpholine ring, and a 4-methylbenzyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of aniline derivatives with β-ketoesters under acidic conditions to form the quinoline ring . The morpholine ring is then introduced through a nucleophilic substitution reaction, where a suitable leaving group on the quinoline core is replaced by morpholine . Finally, the 4-methylbenzyl group is attached via an etherification reaction, using 4-methylbenzyl chloride and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinoline derivatives with ketone or carboxylic acid groups, while reduction can produce fully saturated quinoline derivatives .
Scientific Research Applications
4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can bind to DNA or proteins, disrupting their normal function and leading to cell death . In medicinal applications, it may inhibit specific enzymes or receptors, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine
- 4-(8-((3-Methylbenzyl)oxy)quinolin-2-yl)morpholine
- 4-Hydroxy-2-quinolones
Uniqueness
4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[8-[(4-methylphenyl)methoxy]quinolin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-16-5-7-17(8-6-16)15-25-19-4-2-3-18-9-10-20(22-21(18)19)23-11-13-24-14-12-23/h2-10H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGFQROZEIBNNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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